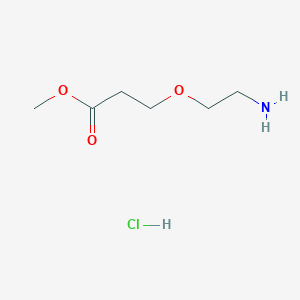
(E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13FN4O2S and its molecular weight is 416.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Characterization for Organic Light Emitting Diodes (OLEDs)
Research on organotin compounds derived from Schiff bases, similar in complexity to the query compound, has been conducted to evaluate their potential in OLED technology. The study involved the synthesis and photophysical characterization of these compounds, highlighting their electroluminescence properties which are crucial for OLED applications. The findings indicate that certain synthesized compounds exhibit intrinsic electroluminescence with specific voltage thresholds and luminance, suggesting their potential utility in developing OLED devices (García-López et al., 2014).
Molecular Docking and Biological Activity for Therapeutic Applications
Another study on novel heterocyclic ligands and their metal complexes, which bear resemblance in complexity and functionality to the query compound, explored their molecular docking, biological activity, and density functional theory (DFT) studies. These compounds demonstrated varied antibacterial activities against clinically isolated bacterial strains, with one particular compound showing promising results. The research also delved into the molecular interactions of these compounds with drug targets of bacterial organisms, indicating potential therapeutic applications (Ekennia et al., 2018).
Chemosensors for Metal Cations
Investigations into benzimidazoles and benzimidazo[1,2-a]quinolines, which share functional group similarities with the query compound, have been conducted to assess their utility as chemosensors for different cations. The study synthesized novel compounds and evaluated their interaction with metal chloride salts using fluorescence spectroscopy, demonstrating significant selectivity and sensitivity towards specific cations, which is crucial for developing chemosensor technologies (Hranjec et al., 2012).
Fluorimetric Detection for Metal Ions
Research on compounds derived from Betti base, structurally complex like the query compound, explored their application in the selective and sensitive fluorimetric detection of metal ions. These studies show how certain compounds can act as efficient sensors for specific metal ions, indicating their potential use in environmental monitoring and analytical chemistry (Amitha et al., 2019).
特性
IUPAC Name |
(E)-3-(4-fluoro-2-nitroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2S/c23-16-8-9-19(21(10-16)27(28)29)25-12-15(11-24)22-26-20(13-30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,25H/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCFPIFAKMJQDU-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)


![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)





![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398271.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)